Amdiglurax

Description

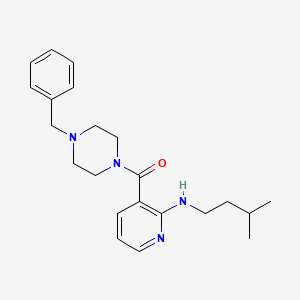

Structure

3D Structure

Properties

IUPAC Name |

(4-benzylpiperazin-1-yl)-[2-(3-methylbutylamino)pyridin-3-yl]methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H30N4O/c1-18(2)10-12-24-21-20(9-6-11-23-21)22(27)26-15-13-25(14-16-26)17-19-7-4-3-5-8-19/h3-9,11,18H,10,12-17H2,1-2H3,(H,23,24) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DYTOQURYRYYNOR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCNC1=C(C=CC=N1)C(=O)N2CCN(CC2)CC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H30N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901025668 | |

| Record name | (2-((3-Methylbutyl)amino)-3-pyridinyl)(4-(phenylmethyl)-1-piperazinyl)-methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901025668 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

366.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1270138-40-3 | |

| Record name | [2-[(3-Methylbutyl)amino]-3-pyridinyl][4-(phenylmethyl)-1-piperazinyl]methanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1270138-40-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSI-189 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1270138403 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSI-189 | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB16230 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | (2-((3-Methylbutyl)amino)-3-pyridinyl)(4-(phenylmethyl)-1-piperazinyl)-methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901025668 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (4-Benzylpiperazin-1-yl)-[2-(3-methylbutylamino)pyridin-3-yl]methanon | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | NSI-189 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YVE9U408ZL | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Amdiglurax (NSI-189): An In-Depth Technical Guide on its Mechanism of Action in Relation to BDNF Signaling

For Researchers, Scientists, and Drug Development Professionals

Abstract

Amdiglurax (formerly NSI-189) is an investigational neurogenic compound that has demonstrated potential in treating major depressive disorder and other neurological conditions. While its precise molecular target remains unidentified, a significant body of preclinical evidence suggests that its therapeutic effects are mediated, at least in part, through the indirect modulation of Brain-Derived Neurotrophic Factor (BDNF) signaling. This technical guide synthesizes the current understanding of this compound's mechanism of action, focusing on its impact on BDNF signaling pathways. It provides a comprehensive overview of the quantitative data from key in vitro studies, detailed experimental methodologies, and visual representations of the proposed signaling cascades and experimental workflows.

Introduction to this compound

This compound is a novel benzylpiperazine-aminopyridine compound that has been shown to stimulate neurogenesis in the hippocampus, a brain region critical for learning, memory, and mood regulation.[1][2][3][4] Unlike conventional antidepressants that primarily target monoaminergic systems, this compound appears to exert its effects by promoting structural plasticity in the brain.[1] Although it has undergone clinical trials for major depressive disorder, its exact mechanism of action is still under investigation.[2][5] Extensive screening against a wide range of receptors, ion channels, and kinases has not revealed a direct biological target, pointing towards a novel mode of action.[5]

The Role of BDNF Signaling in Neurogenesis and Plasticity

Brain-Derived Neurotrophic Factor (BDNF) is a key neurotrophin that plays a crucial role in neuronal survival, differentiation, and synaptic plasticity.[6] BDNF binds to its high-affinity receptor, Tropomyosin receptor kinase B (TrkB), initiating a signaling cascade that promotes the growth and complexity of dendritic trees and the formation of new synapses.[6][7] The activation of TrkB leads to the downstream activation of several key intracellular signaling pathways, including the Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-regulated kinase (ERK) pathway, the Phosphoinositide 3-kinase (PI3K) pathway, and the Phospholipase C-gamma (PLC-γ) pathway.[7] These pathways are fundamental in mediating the effects of BDNF on gene expression, protein synthesis, and cytoskeletal changes that underpin neurogenesis and synaptic plasticity.

This compound and its Indirect Modulation of BDNF Signaling

Preclinical studies have consistently indicated that this compound indirectly enhances BDNF signaling to exert its neurogenic effects.[5][8] In vitro experiments have demonstrated that this compound treatment leads to an upregulation of several neurotrophic factors, most notably BDNF and Stem Cell Factor (SCF).[8][9][10] The crucial role of BDNF in this compound's mechanism is further supported by findings that the neuroprotective effects of this compound can be attenuated by the use of anti-BDNF neutralizing antibodies.[8] This suggests that while this compound may not directly bind to BDNF or its receptor, its activity is dependent on the presence and action of this neurotrophin.

Quantitative Data on Neurotrophic Factor Upregulation

A key study by Tajiri et al. (2017) provides quantitative evidence for the upregulation of neurotrophic factors in primary rat hippocampal cells following treatment with this compound. The data from this study is summarized in the table below.

| Neurotrophic Factor | Treatment Group | Concentration (pg/mL) | Fold Change vs. Control | p-value |

| BDNF | Control (Vehicle) | 15.4 ± 2.1 | - | - |

| This compound (10 µM) | 48.2 ± 5.3 | ~3.1 | < 0.05 | |

| SCF | Control (Vehicle) | 25.1 ± 3.5 | - | - |

| This compound (10 µM) | 75.8 ± 8.1 | ~3.0 | < 0.05 | |

| VEGF | Control (Vehicle) | 12.7 ± 1.9 | - | - |

| This compound (10 µM) | 21.3 ± 2.8 | ~1.7 | < 0.05 | |

| GDNF | Control (Vehicle) | 8.9 ± 1.2 | - | - |

| This compound (10 µM) | 14.6 ± 2.0 | ~1.6 | < 0.05 |

Data adapted from Tajiri et al., 2017. Values are presented as mean ± SEM.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the literature that have investigated the effects of this compound.

Primary Hippocampal Cell Culture

-

Cell Source: Primary rat hippocampal neurons were obtained from embryonic day 18 (E18) rats.

-

Plating: Cells were suspended in growth media and plated at a density of 4 x 10^4 cells/well in 96-well plates.

-

Culture Conditions: Cells were maintained in a humidified incubator at 37°C with 5% CO2.

Oxygen-Glucose Deprivation (OGD) and this compound Treatment

-

OGD Induction: To mimic ischemic conditions, cell cultures were washed with a glucose-free medium and then incubated in an anaerobic chamber with a gas mixture of 5% CO2 and 95% N2 for a specified duration.

-

This compound Administration: this compound (NSI-189) was dissolved in a vehicle solution and added to the cell culture medium at the desired concentration (e.g., 10 µM) either before or after the OGD insult.

-

Cell Viability Assessment: Cell viability was measured using standard assays such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which quantifies mitochondrial metabolic activity.

Enzyme-Linked Immunosorbent Assay (ELISA) for Neurotrophic Factors

-

Sample Collection: Conditioned media from control and this compound-treated cell cultures were collected.

-

ELISA Procedure: Commercially available ELISA kits for BDNF, SCF, VEGF, and GDNF were used according to the manufacturer's instructions. This typically involves the following steps:

-

Coating a 96-well plate with a capture antibody specific for the neurotrophic factor of interest.

-

Adding the conditioned media samples and standards to the wells.

-

Incubating to allow the neurotrophic factor to bind to the capture antibody.

-

Adding a detection antibody conjugated to an enzyme (e.g., horseradish peroxidase).

-

Adding a substrate that is converted by the enzyme to produce a colorimetric signal.

-

Measuring the absorbance of the signal using a microplate reader.

-

-

Quantification: The concentration of the neurotrophic factor in the samples was determined by comparing their absorbance values to a standard curve generated from known concentrations of the recombinant protein.

Antibody Blocking Experiments

-

Procedure: To confirm the role of specific neurotrophic factors, neutralizing antibodies against BDNF and SCF were added to the cell cultures prior to or concurrently with this compound treatment.

-

Analysis: The effect of the antibody blockade on the neuroprotective or neurogenic effects of this compound was then assessed using cell viability assays or markers of neurogenesis (e.g., Ki67 staining).

Visualizing the Signaling Pathways and Experimental Workflows

Proposed Signaling Pathway of this compound's Indirect Action on BDNF

Caption: Proposed indirect mechanism of this compound on BDNF signaling.

Experimental Workflow for In Vitro Studies

Caption: Workflow for in vitro investigation of this compound's effects.

Conclusion and Future Directions

The available evidence strongly suggests that this compound promotes neurogenesis and exerts its potential therapeutic effects through the indirect upregulation of BDNF and its subsequent signaling cascade. While the precise upstream molecular target of this compound remains to be elucidated, the downstream consequences on the BDNF-TrkB pathway are becoming increasingly clear. Future research should focus on identifying the direct binding partner of this compound to fully unravel its novel mechanism of action. A deeper understanding of how this compound initiates the cascade leading to increased BDNF production will be critical for the development of next-generation neurogenic agents for the treatment of depression and other neurological disorders.

References

- 1. muscleandbrawn.com [muscleandbrawn.com]

- 2. The neurogenic compound, NSI-189 phosphate: a novel multi-domain treatment capable of pro-cognitive and antidepressant effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. A Phase 1B, randomized, double blind, placebo controlled, multiple-dose escalation study of NSI-189 phosphate, a neurogenic compound, in depressed patients - PMC [pmc.ncbi.nlm.nih.gov]

- 4. | BioWorld [bioworld.com]

- 5. This compound - Wikipedia [en.wikipedia.org]

- 6. BDNF: A Key Factor with Multipotent Impact on Brain Signaling and Synaptic Plasticity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. A Brief Overview on BDNF-Trk Pathway in the Nervous System: A Potential Biomarker or Possible Target in Treatment of Multiple Sclerosis? - PMC [pmc.ncbi.nlm.nih.gov]

- 8. NSI‐189, a small molecule with neurogenic properties, exerts behavioral, and neurostructural benefits in stroke rats - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. NSI-189, a small molecule with neurogenic properties, exerts behavioral, and neurostructural benefits in stroke rats - PubMed [pubmed.ncbi.nlm.nih.gov]

Investigating the Neurogenic Effects of Amdiglurax in the Hippocampus: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Amdiglurax (formerly known as NSI-189 and ALTO-100) is a novel, orally active small molecule under investigation for the treatment of major depressive disorder (MDD), bipolar depression, and post-traumatic stress disorder (PTSD).[1] Unlike conventional antidepressants that primarily target monoaminergic systems, this compound is characterized by its neurogenic properties, specifically its ability to stimulate neurogenesis in the hippocampus. This technical guide provides an in-depth overview of the neurogenic effects of this compound, summarizing key preclinical and clinical data, detailing relevant experimental protocols, and illustrating the proposed mechanisms of action.

Introduction

The hippocampus, a brain region critical for learning, memory, and mood regulation, is one of the few areas where neurogenesis persists throughout adulthood. A growing body of evidence suggests that impaired hippocampal neurogenesis is a key pathophysiological feature of depressive disorders. Consequently, therapeutic strategies aimed at enhancing hippocampal neurogenesis represent a promising avenue for the development of novel antidepressants. This compound has emerged as a leading candidate in this area, demonstrating pro-neurogenic and pro-cognitive effects in various studies. This document serves as a comprehensive resource for researchers investigating the neurogenic potential of this compound.

Mechanism of Action: The Role of BDNF Signaling

While the precise molecular target of this compound remains to be fully elucidated, its mechanism of action is thought to be mediated, at least in part, through the potentiation of Brain-Derived Neurotrophic Factor (BDNF) signaling. BDNF is a key neurotrophin that plays a crucial role in neuronal survival, growth, and differentiation, as well as synaptic plasticity. This compound is believed to indirectly enhance the signaling cascade initiated by the binding of BDNF to its high-affinity receptor, Tropomyosin receptor kinase B (TrkB). This enhanced signaling is thought to be a primary driver of the observed increases in hippocampal neurogenesis and volume.

In vitro studies have shown that this compound upregulates the expression of several neurotrophic factors, including BDNF, Glial-cell line-Derived Neurotrophic Factor (GDNF), Vascular Endothelial Growth Factor (VEGF), and Stem Cell Factor (SCF), with the most pronounced effects observed for BDNF and SCF. Furthermore, the neurogenic effects of this compound in preclinical models can be attenuated by the application of antibodies that block BDNF and SCF, providing further evidence for the critical role of these factors in its mechanism of action.

Below is a diagram illustrating the postulated signaling pathway through which this compound exerts its neurogenic effects.

Quantitative Data Presentation

The following tables summarize the key quantitative findings from preclinical and clinical investigations of this compound.

Table 1: Preclinical In Vivo Data

| Endpoint | Animal Model | Dosage | Result |

| Hippocampal Volume | Mice | 10 mg/kg | ~36% increase |

| Hippocampal Volume | Mice | 30 mg/kg | ~66% increase |

Table 2: Preclinical In Vitro Data

| Endpoint | Cell Type | Condition | Result |

| Cell Proliferation (Ki67 expression) | Primary rat hippocampal neurons | Oxygen-Glucose Deprivation (OGD) | Significant increase (p < 0.05) |

| Neuronal Differentiation (MAP2 expression) | Primary rat hippocampal neurons | Oxygen-Glucose Deprivation (OGD) | Significant increase (p < 0.05) |

Note: While studies report a statistically significant increase in Ki67 and MAP2 expression, specific fold-change or percentage increase data from in vitro experiments are not consistently available in the reviewed literature.

Table 3: Clinical Trial Data (Phase 2, NSI-189)

| Outcome Measure | Dosage | Result vs. Placebo | p-value | Cohen's d |

| Symptoms of Depression Questionnaire (SDQ) | 40 mg/day | Statistically significant improvement | 0.04 | -0.11 to -0.64 |

| Cognitive and Physical Functioning Questionnaire (CPFQ) | 40 mg/day | Statistically significant improvement | 0.03 | -0.28 to -0.47 |

| CogScreen (Executive Function - Mental Flexibility) | 40 mg/day | Statistically significant improvement | 0.002 - 0.048 | 0.12 - 1.12 |

| CogScreen (Choice Reaction Time) | 40 mg/day | Statistically significant improvement | 0.002 - 0.048 | 0.12 - 1.12 |

| CogScreen (Delayed Recall) | 40 mg/day | Statistically significant improvement | 0.002 - 0.048 | 0.12 - 1.12 |

Experimental Protocols

This section provides detailed methodologies for key experiments used to assess the neurogenic effects of this compound.

Assessment of Neurogenesis in Rodent Models

A common experimental workflow to evaluate the in vivo neurogenic effects of this compound is outlined below.

4.1.1. BrdU and Doublecortin (DCX) Immunohistochemistry

-

Purpose: To label and quantify proliferating cells (BrdU) and immature neurons (DCX) in the hippocampus.

-

Procedure:

-

BrdU Administration: Animals receive intraperitoneal (i.p.) injections of 5-bromo-2'-deoxyuridine (BrdU) dissolved in sterile saline. A typical dosing regimen is 50 mg/kg, administered once or multiple times daily for several consecutive days.

-

Tissue Preparation: Following the final BrdU injection and a designated survival period (e.g., 24 hours for proliferation, or several weeks for cell survival and differentiation), animals are deeply anesthetized and transcardially perfused with saline followed by 4% paraformaldehyde (PFA) in phosphate-buffered saline (PBS). Brains are then extracted, post-fixed in 4% PFA, and cryoprotected in a sucrose solution.

-

Sectioning: Coronal brain sections (typically 40 µm) containing the hippocampus are cut using a cryostat or vibratome.

-

Immunostaining:

-

Free-floating sections are washed in PBS.

-

For BrdU staining, DNA denaturation is required. This is typically achieved by incubating the sections in 2N HCl at 37°C, followed by neutralization in a borate buffer.

-

Sections are then permeabilized with a solution containing Triton X-100 and blocked with a serum-based blocking solution to prevent non-specific antibody binding.

-

Sections are incubated overnight at 4°C with primary antibodies against BrdU and DCX.

-

The following day, sections are washed and incubated with appropriate fluorescently-labeled secondary antibodies.

-

Sections are counterstained with a nuclear marker such as DAPI.

-

-

Imaging and Quantification: Stained sections are imaged using a confocal microscope. The number of BrdU-positive and DCX-positive cells in the subgranular zone (SGZ) and granule cell layer (GCL) of the dentate gyrus is quantified using stereological methods.

-

4.1.2. Morris Water Maze

-

Purpose: To assess hippocampus-dependent spatial learning and memory.

-

Procedure:

-

Apparatus: A large circular pool is filled with opaque water (made opaque with non-toxic paint or milk powder). A small escape platform is submerged just below the water's surface in a fixed location in one of the four quadrants of the pool. Various extra-maze visual cues are placed around the room.

-

Acquisition Phase: For several consecutive days, animals are given multiple trials per day to find the hidden platform. In each trial, the animal is released into the pool from a different starting position. The time it takes for the animal to find the platform (escape latency) is recorded. If the animal fails to find the platform within a set time (e.g., 60 seconds), it is gently guided to it.

-

Probe Trial: After the acquisition phase, a probe trial is conducted in which the escape platform is removed from the pool. The animal is allowed to swim freely for a set duration (e.g., 60 seconds). The time spent in the target quadrant (where the platform was previously located) is measured. Animals with intact spatial memory will spend a significantly greater amount of time searching in the target quadrant.

-

Therapeutic Hypothesis

The pro-neurogenic and pro-cognitive effects of this compound form the basis of its therapeutic potential for treating MDD and other neuropsychiatric disorders. The underlying hypothesis is that by stimulating hippocampal neurogenesis, this compound can help to reverse the hippocampal atrophy and neuronal deficits associated with these conditions, leading to an improvement in mood and cognitive function.

The logical relationship between the molecular actions of this compound and its potential therapeutic outcomes is depicted in the following diagram.

Conclusion

This compound represents a promising departure from traditional antidepressant therapies by targeting the fundamental process of hippocampal neurogenesis. The preclinical data strongly support its neurogenic and synaptogenic properties, which are likely mediated through the enhancement of BDNF-TrkB signaling. While the exact molecular target of this compound is still under investigation, its ability to promote structural and functional plasticity in the hippocampus provides a compelling rationale for its development as a treatment for MDD and other related disorders. Further research is warranted to fully elucidate its mechanism of action and to confirm its efficacy and safety in larger clinical trials. This technical guide provides a solid foundation for researchers and drug development professionals to understand and further investigate the therapeutic potential of this compound.

References

Amdiglurax (NSI-189): A Technical Guide to its Discovery and Development

For Researchers, Scientists, and Drug Development Professionals

Abstract

Amdiglurax, initially known as NSI-189, is an investigational neurogenic compound that has garnered significant interest for its potential therapeutic effects in major depressive disorder (MDD) and other neurological conditions. Developed initially by Neuralstem, Inc. and later acquired by Alto Neuroscience under the designation ALTO-100, this compound's unique proposed mechanism of action, centered on the stimulation of hippocampal neurogenesis, sets it apart from conventional monoaminergic antidepressants. This technical guide provides a comprehensive overview of the discovery and development timeline of this compound, detailing key preclinical and clinical findings. It includes structured tables of quantitative data, in-depth descriptions of experimental protocols, and visualizations of associated signaling pathways and developmental workflows to offer a thorough resource for the scientific community.

Introduction

This compound (formerly NSI-189) is a benzylpiperazine-aminopyridine compound identified through a high-throughput screen of 10,269 compounds for their ability to induce neurogenesis in vitro.[1] Its development was predicated on the hypothesis that stimulating the growth of new neurons in the hippocampus, a brain region implicated in mood and memory, could offer a novel therapeutic strategy for MDD.[2] Unlike traditional antidepressants that primarily target neurotransmitter systems, this compound is believed to exert its effects by modulating brain-derived neurotrophic factor (BDNF) signaling and promoting synaptic plasticity.[3][4]

Discovery and Preclinical Development

This compound was discovered by Neuralstem, Inc. utilizing a proprietary screening platform based on human hippocampal stem cells.[5] Preclinical studies in rodent models demonstrated its potential to increase hippocampal volume and stimulate neurogenesis.[1][6]

Preclinical Efficacy

-

In Vitro Studies: In cultures of human hippocampus-derived neural stem cells, NSI-189 was shown to stimulate neurogenesis.[6] Further in vitro work demonstrated that NSI-189 could attenuate oxygen-glucose deprivation (OGD)-mediated hippocampal cell death and increase the expression of Ki67 and MAP2, markers associated with cell proliferation and neuronal structure, respectively.[7][8] These effects were coupled with the upregulation of neurogenic factors such as Brain-Derived Neurotrophic Factor (BDNF) and Stem Cell Factor (SCF).[7][8]

-

In Vivo Studies: In mouse models, oral administration of NSI-189 led to a dose-dependent increase in hippocampal volume.[1] Studies in a rat model of ischemic stroke showed that NSI-189 treatment promoted behavioral recovery and was associated with increased neurite outgrowth, as evidenced by enhanced MAP2 immunoreactivity in the hippocampus and cortex.[7][8] In a radiation-induced cognitive dysfunction model in rats, NSI-189 administration was found to ameliorate cognitive deficits, an effect that coincided with increased neurogenesis.[6]

Preclinical Experimental Protocols

In Vitro Oxygen-Glucose Deprivation (OGD) Model: [7][8]

-

Primary hippocampal cells are cultured.

-

To mimic ischemic conditions, the cells are subjected to oxygen and glucose deprivation.

-

NSI-189 is administered to the cell cultures.

-

Cell viability and markers of neurogenesis (e.g., Ki67) and neuronal structure (e.g., MAP2) are assessed using techniques such as immunocytochemistry and Western blotting.

-

Levels of neurotrophic factors (e.g., BDNF, SCF) are measured in the cell culture medium using ELISA.

In Vivo Stroke Model (Middle Cerebral Artery Occlusion): [7][8]

-

Adult Sprague-Dawley rats are subjected to middle cerebral artery occlusion (MCAO) to induce ischemic stroke.

-

NSI-189 is administered orally, with the initial dose given 6 hours post-stroke and daily thereafter for a specified period (e.g., 12 weeks).

-

Behavioral recovery is assessed using motor and neurological deficit scoring systems.

-

Post-mortem histological analysis of the brain is performed to assess neurite outgrowth using MAP2 immunohistochemistry.

Clinical Development

This compound has progressed through several phases of clinical trials to evaluate its safety, tolerability, pharmacokinetics, and efficacy in humans.

Phase I Clinical Trials

A Phase Ia trial in healthy volunteers was initiated to assess the safety and tolerability of single ascending doses of NSI-189.[9] This was followed by a Phase Ib trial in patients with MDD.

Phase Ib Study (NCT01535791): [3][10][11][] This randomized, double-blind, placebo-controlled, multiple-dose escalation study enrolled 24 patients with MDD.[3][11] Participants were assigned to one of three cohorts receiving NSI-189 at 40 mg once daily, 40 mg twice daily, or 40 mg three times daily, or placebo for 28 days.[3][11] The study found that NSI-189 was well-tolerated at all doses.[3][10][11]

Phase II Clinical Trials

Phase II Study in MDD (NCT02695472): [1][13][14] This Phase II, double-blind, placebo-controlled study randomized 220 outpatients with MDD to receive NSI-189 (40 mg or 80 mg daily) or placebo for 12 weeks.[13][14] The primary endpoint, a change in the Montgomery-Åsberg Depression Rating Scale (MADRS) score, was not met.[1] However, statistically significant improvements were observed on some secondary measures of depression and cognition.[1]

Alto Neuroscience Phase II Trials (ALTO-100): [1][15][16] Following its acquisition by Alto Neuroscience, this compound (now ALTO-100) entered further Phase II trials for MDD, bipolar depression, and PTSD, often employing a biomarker-based approach to patient selection.[1][16] A Phase 2b study in MDD patients selected with a cognitive biomarker did not meet its primary endpoint on the MADRS.[15]

Quantitative Data Summary

Table 1: Preclinical In Vivo Efficacy of NSI-189

| Animal Model | Dosage | Key Findings | Reference |

| Mouse | 10 mg/kg | ~36% increase in hippocampal volume | [1] |

| Mouse | 30 mg/kg | ~66% increase in hippocampal volume | [1] |

| Rat (Stroke) | Not specified | Significant amelioration of motor and neurological deficits | [7][8] |

| Rat (Radiation) | Not specified | Amelioration of cognitive deficits and increased neurogenesis | [6] |

Table 2: Phase Ib Clinical Trial (NCT01535791) - Pharmacokinetics

| Dosage Cohort | Half-life (t½) | Key Finding | Reference |

| 40 mg q.d. | 17.4 - 20.5 hours | Area under the curve (AUC) increased in a dose-related manner | [3][10][11] |

| 40 mg b.i.d. | 17.4 - 20.5 hours | Area under the curve (AUC) increased in a dose-related manner | [3][10][11] |

| 40 mg t.i.d. | 17.4 - 20.5 hours | Area under the curve (AUC) increased in a dose-related manner | [3][10][11] |

Table 3: Phase Ib Clinical Trial (NCT01535791) - Efficacy Outcomes

| Outcome Measure | Finding | p-value | Effect Size | Reference |

| Symptoms of Depression Questionnaire (SDQ) | Statistically significant improvement | p=0.02 | 0.90 | [17] |

| Cognitive and Physical Functioning Questionnaire (CPFQ) | Statistically significant improvement | p=0.01 | 0.94 | [17] |

| Montgomery-Åsberg Depression Rating Scale (MADRS) | Trend towards improvement | Not significant | 0.95 | [10] |

| Clinical Global Impressions-Improvement (CGI-I) | Trend towards improvement | Not significant | 0.57 | [10] |

Proposed Mechanism of Action and Signaling Pathways

The exact molecular target of this compound remains unknown.[3] However, it is thought to act by indirectly modulating the BDNF signaling pathway, which plays a crucial role in neurogenesis, synaptic plasticity, and neuronal survival.[3][4]

BDNF/TrkB Signaling Pathway

Caption: Proposed BDNF/TrkB signaling pathway modulated by this compound.

Experimental and Developmental Workflow

The development of this compound has followed a conventional pharmaceutical pipeline, from preclinical discovery to multi-phase clinical trials.

Caption: this compound (NSI-189) discovery and development workflow.

Conclusion

This compound represents a novel approach to the treatment of major depressive disorder, moving beyond the monoamine hypothesis to a strategy focused on promoting neurogenesis and synaptic plasticity. While it has demonstrated a favorable safety profile and shown promise in early clinical trials, particularly in improving cognitive symptoms, it has yet to meet its primary efficacy endpoints for depression in larger studies. The ongoing development by Alto Neuroscience, with a focus on a precision medicine approach using biomarkers, may yet elucidate a subpopulation of patients who could benefit from this unique neurogenic compound. The extensive preclinical and clinical data gathered to date provide a solid foundation for further research into the therapeutic potential of this compound and the broader field of neurogenesis-based therapies for neuropsychiatric disorders.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. The neurogenic compound, NSI-189 phosphate: a novel multi-domain treatment capable of pro-cognitive and antidepressant effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. A Phase 1B, randomized, double blind, placebo controlled, multiple-dose escalation study of NSI-189 phosphate, a neurogenic compound, in depressed patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. ClinicalTrials.gov [clinicaltrials.gov]

- 5. ClinicalTrials.gov [clinicaltrials.gov]

- 6. Remediation of Radiation-Induced Cognitive Dysfunction through Oral Administration of the Neuroprotective Compound NSI-189 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. NSI‐189, a small molecule with neurogenic properties, exerts behavioral, and neurostructural benefits in stroke rats - PMC [pmc.ncbi.nlm.nih.gov]

- 8. NSI-189, a small molecule with neurogenic properties, exerts behavioral, and neurostructural benefits in stroke rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. | BioWorld [bioworld.com]

- 10. A Phase 1B, randomized, double blind, placebo controlled, multiple-dose escalation study of NSI-189 phosphate, a neurogenic compound, in depressed patients - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 13. A phase 2, double-blind, placebo-controlled study of NSI-189 phosphate, a neurogenic compound, among outpatients with major depressive disorder - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. A phase 2, double-blind, placebo-controlled study of NSI-189 phosphate, a neurogenic compound, among outpatients with major depressive disorder - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Alto Neuroscience, Inc. - Alto Neuroscience Reports Topline Results from a Phase 2b Trial Evaluating ALTO-100 as a Treatment for Major Depressive Disorder [investors.altoneuroscience.com]

- 16. ClinicalTrials.gov [clinicaltrials.gov]

- 17. Neuralstem's NSI-189 Novel Neurogenic Compound Shows Significant Effect In Major Depressive Disorder [prnewswire.com]

Amdiglurax (ALTO-100): A Technical Guide to its Chemical Structure and Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Amdiglurax, also known by its developmental codes ALTO-100 and formerly NSI-189, is an investigational small molecule being developed for several neuropsychiatric disorders, including major depressive disorder (MDD), bipolar depression, and post-traumatic stress disorder (PTSD).[1][2] Classified as a benzylpiperazine-aminopyridine, this compound represents a novel therapeutic approach, moving beyond traditional monoaminergic targets.[3] Its proposed mechanism of action involves the stimulation of hippocampal neurogenesis and modulation of the brain-derived neurotrophic factor (BDNF) signaling pathway.[1][4] This technical guide provides a detailed overview of its chemical properties, a plausible synthetic route, its proposed mechanism of action, and a summary of key experimental data.

Chemical Structure and Properties

This compound is a synthetic compound characterized by a central methanone bridge linking a benzyl-substituted piperazine ring to an aminopyridine core.[1]

| Identifier | Value |

| IUPAC Name | (4-Benzylpiperazin-1-yl)-[2-(3-methylbutylamino)pyridin-3-yl]methanone[1][5] |

| Developmental Codes | ALTO-100, NSI-189[1][2] |

| Molecular Formula | C₂₂H₃₀N₄O[1][6] |

| Molar Mass | 366.509 g·mol⁻¹[1][6] |

| CAS Number | 1270138-40-3[5][6] |

| SMILES | CC(C)CCNC1=C(C=CC=N1)C(=O)N2CCN(CC2)CC3=CC=CC=C3[1] |

| InChI | InChI=1S/C22H30N4O/c1-18(2)10-12-24-21-20(9-6-11-23-21)22(27)26-15-13-25(14-16-26)17-19-7-4-3-5-8-19/h3-9,11,18H,10,12-17H2,1-2H3,(H,23,24)[1] |

Chemical Synthesis

While the specific, scaled-up manufacturing process for this compound is proprietary, a plausible and chemically sound synthetic route can be devised based on its structure. The key transformation is an amide bond formation between a substituted nicotinic acid core and 1-benzylpiperazine.

Retrosynthetic Analysis

A retrosynthetic analysis of this compound identifies the primary disconnection at the amide bond. This simplifies the molecule into two key precursors: 2-(3-methylbutylamino)nicotinic acid (1) and the commercially available 1-benzylpiperazine (2) .

Caption: Retrosynthetic analysis of this compound.

Proposed Forward Synthesis

The forward synthesis involves the preparation of the nicotinic acid precursor followed by an amide coupling reaction.

-

Synthesis of Precursor 1: 2-(3-methylbutylamino)nicotinic acid This intermediate can be synthesized from 2-chloronicotinic acid via a nucleophilic aromatic substitution reaction with isoamylamine (3-methyl-1-butylamine). The reaction is typically carried out in a suitable solvent at elevated temperatures.

-

Amide Coupling The final step is the coupling of the synthesized carboxylic acid precursor (1) with 1-benzylpiperazine (2) . This is a standard amide bond formation that can be achieved using various modern coupling reagents to ensure high yield and purity. The carboxylic acid is first activated, commonly with a reagent like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or a carbodiimide such as EDC (N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide) in the presence of an additive like HOBt (Hydroxybenzotriazole). The activated species then reacts with the secondary amine of 1-benzylpiperazine to form the final product, this compound.

Caption: Proposed synthetic pathway for this compound.

Mechanism of Action & Signaling Pathway

The exact molecular target of this compound remains unknown.[1] However, its mechanism is believed to center on the enhancement of neuroplasticity by indirectly modulating the Brain-Derived Neurotrophic Factor (BDNF) signaling cascade.[1] BDNF is a critical neurotrophin that binds to the Tropomyosin receptor kinase B (TrkB), initiating downstream signaling pathways that are crucial for neuronal survival, growth, and synaptic plasticity.[1] Studies have shown that this compound up-regulates neurogenic factors including BDNF and Stem Cell Factor (SCF), leading to increased signaling through the TrkB pathway.[1] This ultimately promotes hippocampal neurogenesis and synaptogenesis, processes thought to be impaired in depressive disorders.

Caption: Proposed signaling pathway for this compound.

Summary of Experimental Data

Preclinical Data

Preclinical studies in rodent models have demonstrated the neurogenic properties of this compound.

| Experiment | Model | Dosing Regimen | Key Finding |

| Hippocampal Neurogenesis | Mice | 30 mg/kg, daily oral gavage for 28 days | Significant increase in hippocampal cell proliferation and volume.[7] |

| Stroke Recovery | Rats (MCAo model) | Daily oral administration for 12 weeks | Significant amelioration of motor and neurological deficits; increased neurite outgrowth.[8] |

Clinical Trial Data

This compound has been evaluated in several clinical trials for MDD, PTSD, and bipolar depression.

| Phase | Condition | Dosing | Primary Endpoint | Key Findings |

| Phase 1b | MDD | 40 mg QD, 40 mg BID, 40 mg TID for 28 days | Safety and Pharmacokinetics | Doses were well-tolerated; exploratory analysis showed effects on depressive symptoms. |

| Phase 2a | MDD & PTSD | Daily oral tablets for 8 weeks | Change from baseline in MADRS score | In MDD, patients with a cognitive biomarker showed a significantly greater reduction in MADRS scores compared to those without the biomarker. |

| Phase 2b | MDD | 40 mg or 80 mg daily for 12 weeks | Change from baseline in MADRS score | The 40 mg dose showed a greater reduction in some secondary cognitive and depressive symptom scores versus placebo.[9] |

| Phase 2b | MDD | Daily for 6 weeks | Change from baseline in MADRS score | The study did not meet its primary endpoint; no significant improvement in depressive symptoms compared to placebo in the biomarker-defined group.[6][10] |

| Phase 2b | Bipolar Depression | 40 mg BID for 6 weeks (ongoing) | Change from baseline in MADRS score | Study is ongoing to assess efficacy as an adjunctive treatment.[11] |

Experimental Protocols

Preclinical: Rodent Model of Radiation-Induced Cognitive Dysfunction

-

Objective: To assess the neuroprotective effects of this compound following fractionated brain irradiation in rats.

-

Methodology:

-

Animal Model: Long-Evans rats were used.

-

Irradiation: Animals received a clinically relevant fractionated irradiation protocol.

-

Drug Administration: Following irradiation, animals were administered this compound (30 mg/kg) or vehicle daily via oral gavage for four weeks.[7] Animal weights were monitored weekly to adjust dosing.[7]

-

Behavioral Testing: One week after the final dose, animals were subjected to a battery of cognitive and behavioral tasks.[7]

-

Histological Analysis: Brain tissue was analyzed for markers of neurogenesis (e.g., BrdU staining), hippocampal volume, and neuroinflammation.[7]

-

Clinical: Phase 2b Study in Major Depressive Disorder (NCT05712187)

-

Objective: To evaluate the efficacy and safety of ALTO-100 compared to placebo in adults with MDD who are positive for a memory-based cognitive biomarker.[6][10]

-

Study Design: A randomized, double-blind, placebo-controlled, parallel-group study conducted across 34 sites in the U.S.[6][10]

-

Methodology:

-

Screening & Biomarker Assessment: Potential participants (N=301 adults with MDD) were screened for eligibility and assessed for a proprietary memory-based cognitive biomarker.[6][10]

-

Randomization: Biomarker-positive patients were randomized to receive either ALTO-100 or a matching placebo.

-

Treatment: Participants received the assigned treatment orally for a 6-week double-blind period.[10]

-

Primary Outcome Assessment: The primary efficacy endpoint was the change in the Montgomery-Åsberg Depression Rating Scale (MADRS) score from baseline to the end of the 6-week treatment period.[10]

-

Safety Monitoring: Safety and tolerability were assessed throughout the study by monitoring adverse events and other safety parameters.[10]

-

Caption: Workflow for a biomarker-stratified clinical trial.

References

- 1. researchgate.net [researchgate.net]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. The neurogenic compound, NSI-189 phosphate: a novel multi-domain treatment capable of pro-cognitive and antidepressant effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Enhancement of synaptic plasticity and reversal of impairments in motor and cognitive functions in a mouse model of Angelman Syndrome by a small neurogenic molecule, NSI-189 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. (2-((3-Methylbutyl)amino)-3-pyridinyl)(4-(phenylmethyl)-1-piperazinyl)methanone | C22H30N4O | CID 50922681 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. calpaclab.com [calpaclab.com]

- 7. Synthesis of some 2-aminonicotinic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. NSI‐189, a small molecule with neurogenic properties, exerts behavioral, and neurostructural benefits in stroke rats - PMC [pmc.ncbi.nlm.nih.gov]

- 9. A phase 2, double-blind, placebo-controlled study of NSI-189 phosphate, a neurogenic compound, among outpatients with major depressive disorder - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Page loading... [wap.guidechem.com]

- 11. benchchem.com [benchchem.com]

Preclinical Pharmacology of Amdiglurax: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Amdiglurax, formerly known as NSI-189, is a small molecule under investigation for the treatment of major depressive disorder (MDD), and other neurological conditions.[1] Developed by Neuralstem, Inc. and later by Alto Neuroscience, this compound represents a novel therapeutic approach by targeting neurogenesis and synaptic plasticity rather than traditional monoaminergic systems.[1] This technical guide provides an in-depth overview of the preclinical pharmacology of this compound, summarizing key in vitro and in vivo findings, detailing experimental methodologies, and illustrating its proposed mechanism of action.

Core Mechanism of Action: Neurogenesis and BDNF Modulation

The primary mechanism of action of this compound is believed to be the stimulation of neurogenesis, particularly in the hippocampus.[2][3][4] Unlike conventional antidepressants, this compound does not interact with monoamine transporters or a broad panel of other neurotransmitter receptors and kinases. Its therapeutic effects are thought to be mediated through the indirect modulation of Brain-Derived Neurotrophic Factor (BDNF) signaling, a key pathway involved in neuronal survival, growth, and synaptic plasticity.

In Vitro Pharmacology

This compound was identified through a high-throughput functional screen of 10,269 compounds for their ability to promote neurogenesis in vitro.

Neurogenesis and Neurite Outgrowth

In cultures of human hippocampus-derived neural stem cells, this compound has been shown to stimulate neurogenesis.[2][4] Studies in primary rat hippocampal neurons demonstrated that this compound enhances cell proliferation and neurogenesis, as indicated by increased expression of Ki67 and microtubule-associated protein 2 (MAP2).[5][6] Furthermore, in adult rat dorsal root ganglia sensory neurons, this compound at concentrations of 1.0-3.0 μM augmented neurite outgrowth.

Upregulation of Neurotrophic Factors

Treatment of cultured hippocampal cells with this compound leads to the upregulation of several key neurotrophic factors. Enzyme-linked immunosorbent assays (ELISA) of conditioned media from these cultures revealed increased levels of Vascular Endothelial Growth Factor (VEGF), Glial Cell Line-Derived Neurotrophic Factor (GDNF), Brain-Derived Neurotrophic Factor (BDNF), and Stem Cell Factor (SCF).[5] The effects on BDNF and SCF were found to be more robust than those on VEGF and GDNF.[5] The neurogenic effects of this compound were attenuated by the application of antibodies against BDNF and SCF, confirming the critical role of these factors in its mechanism of action.[5]

Experimental Protocol: In Vitro Neurogenesis Assay

While specific detailed protocols from the initial discovery screen are proprietary, a general methodology for assessing neurogenesis in vitro can be outlined based on published studies.

-

Cell Culture: Human hippocampus-derived neural stem cells are plated on a suitable matrix-coated surface in a growth medium.

-

Compound Treatment: this compound is added to the culture medium at various concentrations.

-

Differentiation: The growth medium is replaced with a differentiation medium to induce neuronal differentiation.

-

Immunocytochemistry: After a set period of differentiation, cells are fixed and stained for neuronal markers such as β-III tubulin or MAP2, and proliferation markers like Ki67 or BrdU.

-

Quantification: The number of new neurons and the extent of neurite outgrowth are quantified using high-content imaging and analysis software.

In Vivo Pharmacology

Preclinical in vivo studies in rodent models have demonstrated the neurogenic and behavioral effects of this compound.

Hippocampal Neurogenesis and Volume

Oral administration of this compound to mice has been shown to dose-dependently increase hippocampal volume. In one study, a 36% increase was observed at a dose of 10 mg/kg, and a 66% increase at 30 mg/kg.[1] These structural changes are accompanied by an increase in the proliferation of neural progenitor cells in the subgranular zone of the dentate gyrus, a key neurogenic niche in the adult brain.[3]

Experimental Protocol: In Vivo Hippocampal Volume Analysis

-

Animal Model: Adult male mice (e.g., C57BL/6J strain).

-

Drug Administration: this compound is administered orally (e.g., via gavage) daily for a specified period (e.g., 28 days) at various doses. A vehicle control group is included.

-

Tissue Preparation: Following the treatment period, animals are euthanized, and their brains are perfusion-fixed with paraformaldehyde. The brains are then cryoprotected and sectioned on a cryostat or vibratome.

-

Histology: Brain sections are stained with a Nissl stain (e.g., cresyl violet) to visualize neuronal cell bodies.

-

Stereological Analysis: The volume of the hippocampus is estimated using unbiased stereological methods, such as the Cavalieri's principle. This involves systematically sampling sections throughout the entire hippocampus and using a point-counting grid to estimate the area of the hippocampus in each section. The total volume is then calculated by summing the areas and multiplying by the section thickness and sampling interval.

Behavioral Efficacy

This compound has demonstrated efficacy in animal models relevant to depression and cognitive function. In a mouse model of depression, it showed antidepressant-like effects.[2] In a rat model of ischemic stroke, oral administration of this compound starting 6 hours after the event and continuing daily for 12 weeks resulted in significant improvements in motor and neurological deficits.[6]

Signaling Pathway

The neurogenic and neurotrophic effects of this compound are mediated through the indirect activation of the BDNF signaling pathway. BDNF binds to its receptor, Tropomyosin receptor kinase B (TrkB), leading to the activation of downstream signaling cascades that promote neuronal survival, growth, and synaptic plasticity. While the precise molecular target of this compound remains unknown, it is clear that its effects are dependent on the upregulation of BDNF and subsequent TrkB activation.

Caption: Proposed signaling pathway for this compound.

Quantitative Data Summary

| Parameter | Species/System | Value | Reference |

| In Vitro | |||

| Effective Concentration (Neurite Outgrowth) | Adult Rat DRG Neurons | 1.0 - 3.0 µM | |

| In Vivo | |||

| Hippocampal Volume Increase | Mice | 36% at 10 mg/kg | [1] |

| 66% at 30 mg/kg | [1] | ||

| Pharmacokinetics | |||

| Elimination Half-life | Humans | 17.4 - 20.5 hours | [1][2] |

Preclinical Safety and Pharmacokinetics

Pharmacokinetics

In preclinical studies, this compound has been shown to be orally bioavailable and penetrate the brain.[3] In humans, the elimination half-life is approximately 17.4 to 20.5 hours.[1][2] In vitro metabolism studies have indicated that this compound undergoes limited metabolism, primarily through oxidative processes and glucuronide conjugation.[2]

Safety Pharmacology

Early-phase clinical trials in healthy volunteers and patients with MDD have shown that this compound is generally well-tolerated with no serious adverse events reported at the doses tested.[2] Preclinical safety pharmacology studies are a prerequisite for clinical development, and while detailed public data is limited, the progression to clinical trials indicates an acceptable safety profile in preclinical models.

Conclusion

This compound is a novel small molecule with a unique mechanism of action centered on the promotion of hippocampal neurogenesis and the indirect modulation of the BDNF signaling pathway. Preclinical in vitro and in vivo studies have demonstrated its ability to increase the number of new neurons, enhance neurite outgrowth, and increase hippocampal volume, which is associated with improvements in behavioral models of depression and cognitive dysfunction. Its distinct pharmacological profile, differing from all currently approved antidepressants, makes it a promising candidate for the treatment of major depressive disorder and other neurological conditions characterized by impaired neuroplasticity. Further research is warranted to fully elucidate its molecular target and the downstream signaling pathways it modulates.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. A Phase 1B, randomized, double blind, placebo controlled, multiple-dose escalation study of NSI-189 phosphate, a neurogenic compound, in depressed patients - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Remediation of Radiation-Induced Cognitive Dysfunction through Oral Administration of the Neuroprotective Compound NSI-189 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The neurogenic compound, NSI-189 phosphate: a novel multi-domain treatment capable of pro-cognitive and antidepressant effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. NSI‐189, a small molecule with neurogenic properties, exerts behavioral, and neurostructural benefits in stroke rats - PMC [pmc.ncbi.nlm.nih.gov]

- 6. NSI-189, a small molecule with neurogenic properties, exerts behavioral, and neurostructural benefits in stroke rats - PubMed [pubmed.ncbi.nlm.nih.gov]

In Vitro Efficacy of Amdiglurax on Hippocampal Neurogenesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Amdiglurax (formerly NSI-189) is an investigational compound that has garnered significant interest for its potential neurogenic properties, particularly within the hippocampus. Identified through an extensive in vitro functional screen of over 10,000 compounds, this compound has demonstrated the capacity to stimulate neurogenesis in human hippocampus-derived neural stem cells.[1][2] Preclinical data suggests that its mechanism of action involves the indirect modulation of Brain-Derived Neurotrophic Factor (BDNF) signaling, a key pathway in neuronal survival, growth, and plasticity.[1][2] This technical guide provides a consolidated overview of the in vitro studies on this compound, detailing experimental protocols and presenting data in a structured format to support further research and development in the field of hippocampal neurogenesis.

Quantitative Data Summary

The following tables summarize the key quantitative findings from in vitro studies on this compound, providing a clear comparison of its effects on various aspects of hippocampal neurogenesis.

Table 1: Effect of this compound on Hippocampal Progenitor Cell Proliferation

| Parameter | This compound Concentration | Observation | Reference |

| Proliferation of human neural stem cell-derived hippocampal progenitors | 0.1 - 0.3 µM | Stimulation of neurogenesis | [3] |

| Ki67 Expression in cultured hippocampal cells (post-OGD/R) | Not Specified | Increased expression, indicating enhanced proliferation | [4][5] |

Table 2: Effect of this compound on Neuronal Differentiation and Neurite Outgrowth

| Parameter | This compound Concentration | Observation | Reference |

| Neurite Outgrowth in hippocampal cells | 1.0 - 3.0 µM | Enhancement of neurite outgrowth | [3] |

| MAP2 Expression in cultured hippocampal cells (post-OGD/R) | Not Specified | Increased density, indicating enhanced neurite outgrowth and neuronal maturation | [4][5] |

Table 3: Effect of this compound on Neurotrophic Factor Upregulation

| Neurotrophic Factor | Cell Type | Observation | Reference |

| Brain-Derived Neurotrophic Factor (BDNF) | Cultured hippocampal cells | Upregulation | [2][4] |

| Stem Cell Factor (SCF) | Cultured hippocampal cells | Upregulation | [2][4] |

| Vascular Endothelial Growth Factor (VEGF) | Cultured hippocampal cells | Upregulation | [2] |

| Glial-Derived Neurotrophic Factor (GDNF) | Cultured hippocampal cells | Upregulation | [2] |

Experimental Protocols

The following are detailed methodologies for key in vitro experiments to assess the impact of this compound on hippocampal neurogenesis. These protocols are based on established techniques in the field.

Hippocampal Progenitor Cell Proliferation Assay

Objective: To quantify the effect of this compound on the proliferation of hippocampal progenitor cells using Ki-67 immunocytochemistry.

Materials:

-

Human hippocampal progenitor cells (e.g., HPC0A07/03 line)

-

Cell culture medium (e.g., DMEM/F12 with supplements)

-

This compound (stock solution in DMSO)

-

96-well plates, poly-D-lysine coated

-

4% Paraformaldehyde (PFA) in PBS

-

Permeabilization buffer (e.g., 0.25% Triton X-100 in PBS)

-

Blocking buffer (e.g., 5% normal goat serum in PBS)

-

Primary antibody: Rabbit anti-Ki-67

-

Secondary antibody: Goat anti-rabbit IgG, Alexa Fluor 488-conjugated

-

Nuclear counterstain (e.g., DAPI)

-

Fluorescence microscope or high-content imaging system

Procedure:

-

Cell Plating: Seed human hippocampal progenitor cells onto poly-D-lysine coated 96-well plates at a density of 1 x 10^4 cells/well. Culture overnight in a humidified incubator at 37°C and 5% CO2.

-

This compound Treatment: Prepare serial dilutions of this compound in culture medium to achieve final concentrations ranging from 0.01 µM to 10 µM. The final DMSO concentration should be kept below 0.1%. Replace the medium in each well with the this compound-containing medium or vehicle control.

-

Incubation: Incubate the cells for 48-72 hours.

-

Fixation: Aspirate the medium and fix the cells with 4% PFA for 15 minutes at room temperature.

-

Permeabilization: Wash the cells three times with PBS and then permeabilize with 0.25% Triton X-100 in PBS for 10 minutes.

-

Blocking: Wash three times with PBS and block with 5% normal goat serum in PBS for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the cells with rabbit anti-Ki-67 antibody (diluted in blocking buffer) overnight at 4°C.

-

Secondary Antibody Incubation: Wash three times with PBS and incubate with Alexa Fluor 488-conjugated goat anti-rabbit IgG (diluted in blocking buffer) for 1 hour at room temperature, protected from light.

-

Counterstaining: Wash three times with PBS and counterstain with DAPI for 5 minutes.

-

Imaging and Analysis: Acquire images using a fluorescence microscope. Quantify the percentage of Ki-67 positive cells by dividing the number of green fluorescent cells (Ki-67 positive) by the total number of blue fluorescent cells (DAPI positive).

Neuronal Differentiation and Neurite Outgrowth Assay

Objective: To assess the effect of this compound on neuronal differentiation and neurite outgrowth using MAP2 immunocytochemistry.

Materials:

-

Primary hippocampal neurons or a suitable neural stem cell line

-

Differentiation medium

-

This compound

-

24-well plates with poly-D-lysine coated coverslips

-

Fixation, permeabilization, and blocking reagents as above

-

Primary antibody: Mouse anti-MAP2

-

Secondary antibody: Goat anti-mouse IgG, Alexa Fluor 594-conjugated

-

DAPI

-

Fluorescence microscope and image analysis software (e.g., ImageJ/Fiji with NeuronJ plugin)

Procedure:

-

Cell Culture and Differentiation: Plate primary hippocampal neurons or neural stem cells on coated coverslips in a 24-well plate. For stem cells, induce differentiation by switching to a differentiation medium.

-

This compound Treatment: Treat the cells with various concentrations of this compound (e.g., 0.1 µM to 10 µM) or vehicle control.

-

Incubation: Culture the cells for 5-7 days, replacing the medium with fresh this compound-containing medium every 2-3 days.

-

Immunocytochemistry: Perform fixation, permeabilization, and blocking as described in the proliferation assay.

-

Antibody Staining: Incubate with mouse anti-MAP2 primary antibody overnight at 4°C, followed by incubation with Alexa Fluor 594-conjugated secondary antibody for 1 hour at room temperature. Counterstain with DAPI.

-

Imaging: Mount the coverslips on slides and acquire images using a fluorescence microscope.

-

Analysis:

-

Neuronal Differentiation: Quantify the percentage of MAP2-positive cells relative to the total number of DAPI-stained nuclei.

-

Neurite Outgrowth: Using image analysis software, trace the length of MAP2-positive neurites. Measure parameters such as total neurite length per neuron, number of primary neurites, and number of branch points.

-

Western Blot Analysis of Signaling Pathways

Objective: To investigate the effect of this compound on the activation of BDNF/TrkB signaling and its downstream pathways (PI3K/Akt and ERK/MAPK).

Materials:

-

Cultured hippocampal neurons or progenitor cells

-

This compound

-

Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA protein assay kit

-

SDS-PAGE gels and electrophoresis apparatus

-

Western blot transfer system

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies: Rabbit anti-phospho-TrkB, rabbit anti-TrkB, rabbit anti-phospho-Akt, rabbit anti-Akt, rabbit anti-phospho-ERK1/2, rabbit anti-ERK1/2, and an antibody against a loading control (e.g., β-actin or GAPDH).

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Cell Treatment and Lysis: Culture hippocampal cells to near confluence and treat with this compound at the desired concentrations for various time points (e.g., 15, 30, 60 minutes). A positive control of BDNF should be included. Lyse the cells in ice-cold lysis buffer.

-

Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.

-

SDS-PAGE and Western Blotting: Separate equal amounts of protein on SDS-PAGE gels and transfer to a PVDF membrane.

-

Blocking and Antibody Incubation: Block the membranes in blocking buffer for 1 hour at room temperature. Incubate the membranes with the desired primary antibodies overnight at 4°C.

-

Secondary Antibody and Detection: Wash the membranes with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. After further washes, apply the chemiluminescent substrate and capture the signal using an imaging system.

-

Analysis: Quantify the band intensities using densitometry software. Normalize the intensity of the phosphorylated protein bands to the total protein bands for each respective target.

Visualizations: Signaling Pathways and Experimental Workflows

Signaling Pathways

// Nodes this compound [label="this compound", fillcolor="#FBBC05", fontcolor="#202124"]; BDNF_Secretion [label="Increased BDNF Secretion", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; TrkB [label="TrkB Receptor", fillcolor="#4285F4", fontcolor="#FFFFFF"]; PI3K [label="PI3K", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Akt [label="Akt", fillcolor="#EA4335", fontcolor="#FFFFFF"]; ERK [label="ERK/MAPK", fillcolor="#34A853", fontcolor="#FFFFFF"]; Neurogenesis [label="Neurogenesis\n(Proliferation, Differentiation,\nSurvival)", shape=box, style=rounded, fillcolor="#FFFFFF", fontcolor="#202124", penwidth=2, color="#5F6368"];

// Edges this compound -> BDNF_Secretion [color="#5F6368"]; BDNF_Secretion -> TrkB [label=" Binds to", fontsize=8, fontcolor="#5F6368", color="#5F6368"]; TrkB -> PI3K [color="#EA4335"]; PI3K -> Akt [color="#EA4335"]; TrkB -> ERK [color="#34A853"]; Akt -> Neurogenesis [color="#EA4335"]; ERK -> Neurogenesis [color="#34A853"]; }

Caption: Hypothesized signaling cascade of this compound-induced neurogenesis.Experimental Workflows

// Nodes Start [label="Seed Hippocampal Progenitor Cells", fillcolor="#F1F3F4", fontcolor="#202124"]; Treatment [label="Treat with this compound (48-72h)", fillcolor="#FBBC05", fontcolor="#202124"]; Fixation [label="Fix with 4% PFA", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Staining [label="Immunostain for Ki-67 (green)\nand DAPI (blue)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Imaging [label="Fluorescence Microscopy", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Analysis [label="Quantify % Ki-67 Positive Cells", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124", penwidth=2, color="#5F6368"];

// Edges Start -> Treatment [color="#5F6368"]; Treatment -> Fixation [color="#5F6368"]; Fixation -> Staining [color="#5F6368"]; Staining -> Imaging [color="#5F6368"]; Imaging -> Analysis [color="#5F6368"]; }

Caption: Workflow for assessing cell proliferation via Ki-67 staining.// Nodes Start [label="Culture Hippocampal Cells", fillcolor="#F1F3F4", fontcolor="#202124"]; Treatment [label="Treat with this compound", fillcolor="#FBBC05", fontcolor="#202124"]; Lysis [label="Cell Lysis & Protein Quantification", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Electrophoresis [label="SDS-PAGE", fillcolor="#34A853", fontcolor="#FFFFFF"]; Transfer [label="Western Blot Transfer", fillcolor="#34A853", fontcolor="#FFFFFF"]; Probing [label="Probe with Primary & Secondary Antibodies\n(e.g., p-TrkB, p-Akt, p-ERK)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Detection [label="Chemiluminescent Detection", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Analysis [label="Densitometry Analysis", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124", penwidth=2, color="#5F6368"];

// Edges Start -> Treatment [color="#5F6368"]; Treatment -> Lysis [color="#5F6368"]; Lysis -> Electrophoresis [color="#5F6368"]; Electrophoresis -> Transfer [color="#5F6368"]; Transfer -> Probing [color="#5F6368"]; Probing -> Detection [color="#5F6368"]; Detection -> Analysis [color="#5F6368"]; }

Caption: Workflow for analyzing signaling pathway activation via Western Blot.References

- 1. fiercepharma.com [fiercepharma.com]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. NeuralStem Inc. Receives Patent Allowance For Compounds That Effect Neuronal Growth - BioSpace [biospace.com]

- 4. Immunocytochemistry with Primary Cultured Hippocampal Neurons [protocols.io]

- 5. A simple procedure for quantification of neurite outgrowth based on stereological principles - PubMed [pubmed.ncbi.nlm.nih.gov]

Amdiglurax: A Deep Dive into its Potential Effects on Synaptic Plasticity and Long-Term Potentiation

A Technical Guide for Researchers and Drug Development Professionals

Abstract

Amdiglurax (formerly NSI-189, ALTO-100) is an investigational drug initially developed for major depressive disorder, which has garnered significant interest for its potential in treating other neurological conditions. While direct studies on its effects on synaptic plasticity and long-term potentiation (LTP) are not yet available in the public domain, its known mechanisms of action—primarily as a hippocampal neurogenesis stimulant and an indirect modulator of brain-derived neurotrophic factor (BDNF)—strongly suggest a significant, albeit indirect, influence on these fundamental processes of learning and memory. This technical guide synthesizes the current understanding of this compound's biological activity, detailing its impact on neurogenesis and BDNF signaling. It further extrapolates these findings to hypothesize its potential role in modulating synaptic plasticity and LTP, providing a framework for future research in this area.

Introduction to this compound

This compound is a novel, orally active small molecule that has been shown in preclinical models to stimulate neurogenesis in the hippocampus and modulate the signaling of several neurotrophic factors.[1] Its primary therapeutic target has been major depressive disorder, with the hypothesis that its neurogenic and neurotrophic effects could counteract the hippocampal atrophy often observed in depressed patients.[1] However, the cognitive and memory improvements noted in some clinical trials have broadened the interest in this compound to its potential as a cognitive enhancer and a therapeutic for neurodegenerative diseases.[1]

The exact molecular target of this compound remains unknown. It does not appear to interact with conventional monoamine transporters or receptors.[1] Instead, its therapeutic effects are thought to be mediated through the enhancement of hippocampal plasticity.[1]

Core Mechanism of Action: Neurogenesis and BDNF Modulation

The most well-documented effects of this compound are its ability to promote the growth of new neurons in the hippocampus and to indirectly enhance the signaling of BDNF.

Stimulation of Hippocampal Neurogenesis

Preclinical studies have demonstrated that this compound dose-dependently increases the volume of the hippocampus in mice.[1] This effect is believed to be a direct result of increased neurogenesis, specifically in the dentate gyrus of the hippocampus and the subventricular zone.[1]

Table 1: Effect of this compound on Hippocampal Volume in Mice

| Dosage (mg/kg) | Approximate Increase in Hippocampal Volume |

| 10 | 36% |

| 30 | 66% |

Data compiled from preclinical studies.[1]

Modulation of BDNF and Other Neurotrophic Factors

This compound has been shown to upregulate several key neurotrophic factors in vitro, with the most significant effects observed on BDNF and Stem Cell Factor (SCF). It also increases signaling through the Tropomyosin receptor kinase B (TrkB) pathway, the primary receptor for BDNF.[1] The pro-neurogenic effects of this compound are reportedly blocked by antibodies against BDNF and SCF, underscoring the critical role of these factors in its mechanism of action.[1]

The Link to Synaptic Plasticity and Long-Term Potentiation

While direct experimental data on this compound's effect on LTP is lacking, its influence on neurogenesis and BDNF signaling provides a strong basis for predicting its impact on synaptic plasticity.

The Role of Adult Hippocampal Neurogenesis in Synaptic Plasticity

The integration of new neurons into existing hippocampal circuits is a dynamic process that inherently remodels synaptic connections. Adult-born granule cells in the dentate gyrus exhibit enhanced synaptic plasticity during their maturation, a period of heightened excitability and a lower threshold for inducing LTP. This "hyperplasticity" of young neurons is thought to contribute significantly to learning and memory processes, particularly pattern separation. By stimulating the birth and integration of these new, highly plastic neurons, this compound could theoretically enhance the overall plastic capacity of the hippocampus.

BDNF: A Master Regulator of Synaptic Plasticity and LTP

BDNF is a critical mediator of synaptic plasticity and is essential for the induction and maintenance of LTP. Its signaling through TrkB receptors triggers a cascade of intracellular events that lead to both short-term and long-term changes in synaptic strength.

Key roles of the BDNF-TrkB pathway in LTP include:

-

Postsynaptic Effects:

-

Enhancement of NMDA receptor function through phosphorylation.

-

Increased trafficking and insertion of AMPA receptors into the postsynaptic membrane.

-

Promotion of dendritic spine growth and maturation.

-

-

Presynaptic Effects:

-

Increased neurotransmitter release.

-

Given that this compound enhances BDNF signaling and activates the TrkB pathway, it is highly probable that it would facilitate the induction and maintenance of LTP.

Proposed Signaling Pathways and Experimental Workflows

The following diagrams illustrate the hypothesized signaling pathways through which this compound may influence synaptic plasticity and the standard experimental workflows to test these hypotheses.

Caption: Hypothesized signaling pathway of this compound's effect on synaptic plasticity.

Caption: Standard experimental workflow for assessing LTP in hippocampal slices.

Detailed Experimental Protocols

To directly investigate the effects of this compound on synaptic plasticity and LTP, the following established protocols can be employed.

Protocol for Assessing Adult Hippocampal Neurogenesis

Objective: To quantify the effect of this compound on the proliferation, survival, and differentiation of new neurons in the adult mouse hippocampus.

Methodology:

-

Animal Model: Adult C57BL/6 mice.

-

Drug Administration: this compound administered orally at various doses (e.g., 10, 30 mg/kg) or vehicle control for a specified period (e.g., 21 days).

-

Cell Proliferation Labeling: Administration of a thymidine analog, such as 5-bromo-2'-deoxyuridine (BrdU), via intraperitoneal injection to label dividing cells.

-

Tissue Processing: Mice are perfused, and brains are extracted, fixed, and sectioned.

-

Immunohistochemistry: Sections are stained with antibodies against:

-

BrdU: To identify newly born cells.

-

Doublecortin (DCX): To label immature neurons.

-

NeuN: To label mature neurons.

-

-

Microscopy and Analysis: Confocal microscopy is used to visualize and quantify the number of BrdU-positive cells that co-localize with DCX or NeuN in the dentate gyrus.

Protocol for Measuring Long-Term Potentiation in Hippocampal Slices

Objective: To determine if this compound modulates synaptic strength and LTP at the Schaffer collateral-CA1 synapse.

Methodology:

-

Slice Preparation: Acute transverse hippocampal slices (300-400 µm) are prepared from adult rodents.

-

Incubation: Slices are allowed to recover in artificial cerebrospinal fluid (aCSF) and are then incubated with either this compound at a desired concentration or vehicle for a set period.

-

Electrophysiological Recording:

-

A recording electrode is placed in the stratum radiatum of the CA1 region to record field excitatory postsynaptic potentials (fEPSPs).

-

A stimulating electrode is placed to activate the Schaffer collateral afferents.

-

-

Baseline Recording: Stable baseline fEPSPs are recorded for at least 20 minutes by delivering single pulses at a low frequency (e.g., 0.033 Hz).

-

LTP Induction: LTP is induced using a high-frequency stimulation (HFS) protocol (e.g., two trains of 100 Hz for 1 second) or a theta-burst stimulation (TBS) protocol.

-

Post-Induction Recording: fEPSPs are recorded for at least 60 minutes post-induction to measure the degree of potentiation.

-

Data Analysis: The initial slope of the fEPSP is measured and normalized to the baseline to quantify the magnitude of LTP.

Conclusion and Future Directions

While direct evidence is still needed, the known pro-neurogenic and BDNF-modulating properties of this compound provide a strong rationale for its potential to enhance synaptic plasticity and long-term potentiation. Future research should focus on directly testing this hypothesis using the experimental protocols outlined above. Such studies will be crucial in further elucidating the therapeutic potential of this compound for cognitive disorders and in understanding the intricate relationship between neurogenesis, neurotrophic factors, and the fundamental mechanisms of learning and memory. The exploration of this compound's effects on synaptic plasticity represents a promising frontier in the development of novel therapeutics for a range of neurological and psychiatric conditions.

References

Amdiglurax: A Deep Dive into Molecular Mechanisms Beyond BDNF